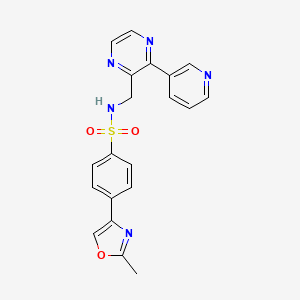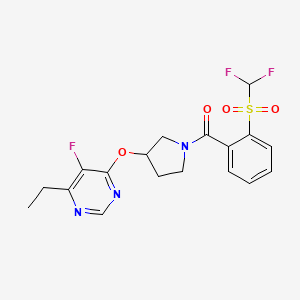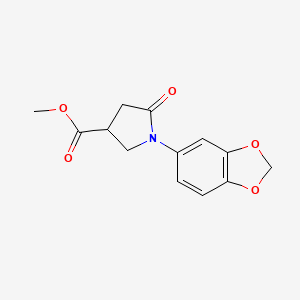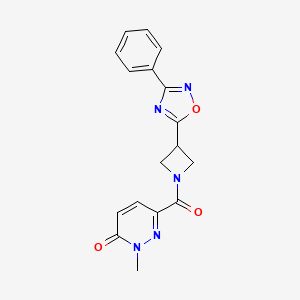
1-(4-(4-méthoxybenzoyl)-3-isoxazolyl)éthan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-Methoxybenzoyl)-3-isoxazolyl]-1-ethanone is an organic compound that features a methoxybenzoyl group attached to an isoxazole ring
Applications De Recherche Scientifique
1-[4-(4-Methoxybenzoyl)-3-isoxazolyl]-1-ethanone has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and inflammation.
Material Science: It is used in the synthesis of novel polymers and materials with unique properties, such as enhanced thermal stability and conductivity.
Biological Studies: Researchers investigate its interactions with biological macromolecules, including proteins and nucleic acids, to understand its potential as a biochemical probe.
Mécanisme D'action
Target of Action
The compound contains ap-Methoxybenzyl (PMB) protective group , which is commonly used in organic synthesis to protect reactive functional groups.
Mode of Action
The pmb group can be protected or deprotected under certain conditions . The protection follows the mechanism of Williamson ether synthesis , and the deprotection occurs under DDQ conditions , where the oxidation of PMB through the charge transfer complex is followed by hydrolysis .
Biochemical Pathways
The pmb group’s protection and deprotection processes can influence various biochemical pathways, depending on the specific context of the compound’s use .
Result of Action
The protection and deprotection of the pmb group can influence the reactivity of functional groups in a molecule, potentially leading to various molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-[4-(4-Methoxybenzoyl)-3-isoxazolyl]-1-ethanone. For instance, the PMB group’s protection and deprotection processes are sensitive to the reaction conditions, such as the presence of oxidizing agents or acidic conditions . Therefore, careful control of the reaction environment is crucial for the effective use of this compound.
Méthodes De Préparation
The synthesis of 1-[4-(4-Methoxybenzoyl)-3-isoxazolyl]-1-ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzoic acid and an appropriate isoxazole derivative.
Reaction Conditions: The 4-methoxybenzoic acid is first converted to its corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride.
Coupling Reaction: The acid chloride is then reacted with the isoxazole derivative in the presence of a base, such as triethylamine, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 1-[4-(4-Methoxybenzoyl)-3-isoxazolyl]-1-ethanone.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Analyse Des Réactions Chimiques
1-[4-(4-Methoxybenzoyl)-3-isoxazolyl]-1-ethanone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The isoxazole ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methoxy group.
Common reagents and conditions used in these reactions include:
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Sodium borohydride, lithium aluminum hydride
- Bases: Triethylamine, sodium hydroxide
Major products formed from these reactions include the corresponding alcohols, aldehydes, carboxylic acids, and substituted isoxazole derivatives.
Comparaison Avec Des Composés Similaires
1-[4-(4-Methoxybenzoyl)-3-isoxazolyl]-1-ethanone can be compared with similar compounds such as:
4-Methoxybenzoyl Isothiocyanate: This compound also contains a methoxybenzoyl group but differs in its functional group, leading to different reactivity and applications.
4-Methoxybenzoyl Chloride: While structurally similar, this compound is primarily used as an intermediate in organic synthesis rather than as a final product.
Propriétés
IUPAC Name |
1-[4-(4-methoxybenzoyl)-1,2-oxazol-3-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-8(15)12-11(7-18-14-12)13(16)9-3-5-10(17-2)6-4-9/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGNPEGJBAUHGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NOC=C1C(=O)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one](/img/structure/B2354800.png)





![[(1R,4S)-4-Aminocyclopent-2-en-1-yl]methanol](/img/structure/B2354812.png)
![N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B2354813.png)
![3-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2354815.png)

![2-hydroxy-N-isobutyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2354818.png)

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2354822.png)
